molecular formula C34H30O15 B591284 1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid CAS No. 1073897-80-9

1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid

Cat. No. B591284
M. Wt: 678.599
InChI Key: MSKVJEAKVWAQTA-QTLOJIOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes three (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl groups attached to a 4-hydroxycyclohexane-1-carboxylic acid core . Further analysis would require more specific data or computational modeling .


Physical And Chemical Properties Analysis

This compound has a complex structure with multiple functional groups, contributing to its physical and chemical properties. It has a high molecular weight (around 678.593 Da) and contains 15 hydrogen bond acceptors and 8 hydrogen bond donors . More specific physical and chemical properties would require experimental determination .

Scientific Research Applications

Antioxidant Properties and Mechanism of Action

Studies have shown that hydroxycinnamic acids (HCAs), which share a phenolic structure similar to the query compound, possess significant antioxidant properties. The antioxidant activity of these compounds is attributed to their structural characteristics, such as the presence of an unsaturated bond on the side chain and the hydroxy groups on the aromatic ring. These features are essential for neutralizing free radicals and protecting against oxidative stress, suggesting that our compound of interest could potentially exhibit similar antioxidant capabilities due to its structural features (Razzaghi-Asl et al., 2013).

Biotechnological and Industrial Applications

The synthesis and applications of phosphonic acids, as highlighted in a review by Sevrain et al. (2017), demonstrate the versatility of compounds with specific functional groups for various industrial applications, including as bioactive agents, in bone targeting, and for the design of supramolecular materials. Given the complex structure of the specified compound, similar applications could be explored, especially in the context of its potential bioactive properties or as a precursor for specialized materials (Sevrain et al., 2017).

Role in Synthesis of Polyfunctional Heteroaromatics

Research into the synthesis of novel functionalized heteroaromatic compounds reveals the potential for complex organic compounds, similar to the specified compound, to undergo unique rearrangements and form new structures. This ability to participate in novel rearrangements could be indicative of the potential synthetic utility of the compound , leading to the discovery of new molecules with significant biological or industrial applications (Moustafa et al., 2017).

Application in Lignin Model Compound Acidolysis

The study of the acidolysis mechanism of lignin model compounds provides insight into the potential of phenolic compounds, similar to our compound of interest, in the breakdown and valorization of lignin into valuable chemical feedstocks. The specific reactivity and pathways involved in the acidolysis of these compounds could inform applications in biomass conversion and renewable resource utilization (Yokoyama, 2015).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(33(45)46,49-31(43)12-6-20-3-9-23(37)26(40)15-20)17-28(32(27)44)48-30(42)11-5-19-2-8-22(36)25(39)14-19/h1-15,27-28,32,35-40,44H,16-17H2,(H,45,46)/b10-4+,11-5+,12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKVJEAKVWAQTA-ZDLWVMOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC(C(C1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid

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